molecular formula C10H11NS B8617136 3-Aminomethyl-4-methylbenzo[b]thiophene

3-Aminomethyl-4-methylbenzo[b]thiophene

Cat. No.: B8617136
M. Wt: 177.27 g/mol
InChI Key: PLPSQGNMLMFYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminomethyl-4-methylbenzo[b]thiophene is a benzo[b]thiophene-based heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The benzo[b]thiophene scaffold is a privileged pharmacophore in medicinal chemistry, ranked 4th in the number of U.S. FDA-approved small-molecule drugs among sulfur-containing heterocycles over the last decade . This specific derivative, functionalized with both an aminomethyl group and a methyl group, is designed for the synthesis of novel compounds with potential biological activity. Its structure makes it a valuable intermediate for exploring structure-activity relationships (SAR), particularly in anticancer and antimicrobial research. Aminomethyl-substituted benzo[b]thiophene analogues have been investigated as potent antimitotic agents and inhibitors of tubulin polymerization, binding to the colchicine site and inhibiting cancer cell growth at subnanomolar concentrations . Furthermore, substituted benzo[b]thiophenes demonstrate a wide range of other biological activities, including antimicrobial , antifungal , anti-inflammatory , and anticonvulsant effects . The compound serves as a key synthetic precursor for researchers developing new therapeutic agents in these fields. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

(4-methyl-1-benzothiophen-3-yl)methanamine

InChI

InChI=1S/C10H11NS/c1-7-3-2-4-9-10(7)8(5-11)6-12-9/h2-4,6H,5,11H2,1H3

InChI Key

PLPSQGNMLMFYMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC=C2CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of benzo[b]thiophene derivatives is highly dependent on substituent positions and functional groups. Key comparisons include:

Compound Substituents Biological Activity (IC₅₀ or Binding Affinity) Key Findings Reference
3-Aminobenzo[b]thiophene NH₂ at C-3 IC₅₀: 16–19 nM (FM3A cells) Lower activity compared to C-5 amino derivatives due to suboptimal binding orientation .
5-Aminobenzo[b]thiophene NH₂ at C-5 IC₅₀: 0.78–18 nM (FM3A cells) Moving the amino group to C-5 enhances antiproliferative activity by 6–71-fold vs. C-3 analogs .
4g (Methoxy at C-4) OCH₃ at C-4, S atom oriented near CO Tubulin binding ΔG: -9.8 kcal/mol Methoxy at C-4 improves hydrophobic interactions with Val181 in tubulin .
RR4 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene IC₅₀: 33 nM (CD73 inhibition) The tetrahydro ring enhances conformational flexibility, improving target engagement .
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate F at C-4, COOCH₃ at C-2 N/A Fluorination increases lipophilicity (clogP: 2.1 vs. 1.8 for non-fluorinated analogs) .

Key Structural and Functional Insights

  • Amino Group Position: Relocating the amino group from C-3 to C-5 (e.g., 3a vs. 2a) significantly enhances antiproliferative activity, likely due to improved hydrogen bonding or spatial alignment with target proteins like tubulin .
  • Methyl vs. Methoxy Substitutents : Methyl groups at C-3 (e.g., 3b) reduce activity compared to methoxy groups (e.g., 4g), which establish critical hydrophobic interactions in the tubulin binding pocket .
  • Heterocyclic Core Modifications : Benzo[b]furan analogs exhibit similar tubulin binding poses but lower potency than benzo[b]thiophenes, highlighting sulfur’s role in stabilizing hydrophobic contacts .

Physicochemical Properties

  • Metabolic Stability: The C-4 methyl group in 3-Aminomethyl-4-methylbenzo[b]thiophene may reduce oxidative metabolism compared to unsubstituted analogs .

Preparation Methods

Cyclization of Thiophene Precursors

A single-step synthesis of 3-aminothiophenes from 3-oxotetrahydrothiophenes has been reported. By reacting 3-oxotetrahydrothiophenes with hydroxylamine hydrochloride in polar solvents like acetonitrile at 50–200°C, 3-aminothiophenes are obtained in yields up to 77%. For This compound , this method could involve a 4-methyl-substituted 3-oxotetrahydrothiophene precursor, though specific examples remain undocumented in the literature.

Phosphonium Salt-Mediated Cyclization

A novel route for 4-bromobenzo[b]thiophene synthesis employs triphenylphosphine and sodium hydride to form quaternary phosphonium salts, which undergo cyclization. Adapting this method, substituting the bromine atom with an aminomethyl group via nucleophilic displacement could yield the target compound. For instance, treating 4-bromo-3-methylbenzo[b]thiophene with ammonia or methylamine under high-pressure conditions might facilitate this transformation.

Critical Analysis of Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) are preferred for reactions involving sodium hydride or triphenylphosphine. For example, DMF enhances the reactivity of sodium hydride in deprotonation steps.

  • Temperature control is crucial to avoid side reactions. The Heck coupling method requires precise heating (60–140°C), while aminolysis reactions achieve optimal yields at 75–160°C.

Catalytic and Stoichiometric Considerations

  • Triphenylphosphine plays a dual role as a ligand and reducing agent in phosphonium salt formation.

  • Hydroxylamine salts enable direct conversion of ketones to amines without isolating intermediate oximes, streamlining the synthesis.

Comparative Evaluation of Methodologies

MethodStarting MaterialKey Reagents/ConditionsYieldLimitations
Formic Acid AminationBenzo[b]thiophene precursorFormic acid, reduced pressureN/ALimited mechanistic details
Heck Coupling4-Triflate derivativePd catalyst, alkenolLowByproduct formation
Single-Step Aminolysis3-OxotetrahydrothiopheneNH2_2OH·HCl, acetonitrile, 160°C77%Requires specialized precursor

Q & A

Q. Table 1. Key Spectroscopic Parameters for this compound

TechniqueCritical Data PointsReference
1H^1H-NMRδ 2.35 (s, CH3), δ 3.82 (s, NH2CH2)
HRMSm/z 207.0843 [M+H]<sup>+</sup>
IR3350 cm<sup>-1</sup> (N-H stretch)

Q. Table 2. Docking Scores of Thiophene Analogues vs. Diazepam

CompoundDocking Score (kcal/mol)Target ReceptorReference
T-15-9.6GABAA (4COF)
Diazepam-8.2GABAA (4COF)

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